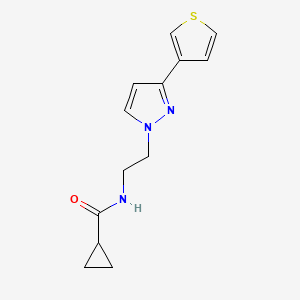

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new monomer, N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), was synthesized and characterized using Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy . Another study reported the synthesis of novel quinolone agents bearing an N-[2-(thiophen-3-yl)ethyl] piperazinyl moiety in the 7-position of the quinolone ring .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as Nuclear Magnetic Resonance (1H-NMR) and Fourier Transform Infrared (FTIR) Spectroscopy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the electrochemical polymerization of NMT was performed in acetonitrile (AN)/borontrifloride ethylether (BFEE) solvent mixture . Another study showed that N-[2-(thiophen-3-yl)ethyl] group attached to the piperazine ring served as a promising C-7 substituent for piperazinyl quinolone antibacterials .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a new monomer, N-(2-(thiophen-3-yl)methylcarbonyloxyethyl) maleimide (NMT), was synthesized and its resulting conducting polymer was characterized by Fourier Transform Infrared (FTIR) Spectroscopy, thermal analyses, and Scanning Electron Microscopy (SEM). The electrical conductivity was measured by the four-probe technique .Applications De Recherche Scientifique

Synthesis and Antitumor Evaluation

The synthesis of polyfunctionally substituted heterocyclic compounds, including those with thiophene, pyrazole, and cyclopropanecarboxamide moieties, has shown significant promise in antitumor activities. Such compounds have been evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), revealing high inhibitory effects. These findings suggest the potential for these compounds in cancer treatment, highlighting their significance in medicinal chemistry (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Antimicrobial and Antioxidant Activities

Compounds synthesized from thiophenylhydrazonoacetates have shown potential in heterocyclic synthesis, yielding derivatives with applications in antimicrobial and antioxidant activities. These compounds have been tested in vitro, displaying excellent antibacterial and antifungal properties, as well as profound antioxidant potential. Such research underscores the versatility of these compounds in developing new therapeutic agents with antimicrobial and antioxidant capabilities (K. Raghavendra et al., 2016).

Green Synthesis Approaches

Green chemistry approaches have been applied to the synthesis of thiophenyl pyrazoles and isoxazoles, leading to compounds with notable antibacterial and antifungal activities. This research demonstrates the importance of sustainable methods in chemical synthesis, particularly for the development of new antimicrobial agents with reduced environmental impact (D. Sowmya et al., 2018).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects, suggesting a broad range of potential targets .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives can vary widely, influencing their bioavailability .

Result of Action

Thiophene derivatives have been associated with a variety of biological effects, suggesting a range of potential outcomes .

Action Environment

The activity of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .

Orientations Futures

The future directions of research involving similar compounds have been suggested. For instance, a study mentioned that poly (2-thiophen-3-yl-malonic acid) is a candidate for potential applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses .

Propriétés

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c17-13(10-1-2-10)14-5-7-16-6-3-12(15-16)11-4-8-18-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHXIUAMJWGRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2614035.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2614041.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)

![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)